

# AT7519 Mesylate: A Potent Cyclin-Dependent Kinase Inhibitor Targeting Transcriptional Machinery

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *AT 7519 mesylate*

Cat. No.: *B1666107*

[Get Quote](#)

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

AT7519 mesylate is a potent, small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs), a family of serine/threonine kinases that play a critical role in regulating the cell cycle and transcription.<sup>[1][2]</sup> Its ability to target both cell cycle and transcriptional CDKs has positioned it as a compound of significant interest in oncology research and drug development. This technical guide provides a comprehensive overview of the mechanism of action of AT7519 mesylate, with a particular focus on its role in the inhibition of transcription. The guide details the quantitative inhibitory activity of AT7519, provides in-depth experimental protocols for key assays, and visualizes the associated signaling pathways and experimental workflows.

AT7519 exerts its anti-tumor effects through the induction of cell cycle arrest and apoptosis.<sup>[3]</sup> A crucial aspect of its mechanism is the inhibition of transcriptional CDKs, particularly CDK9, which is a component of the positive transcription elongation factor b (P-TEFb).<sup>[1]</sup> By inhibiting CDK9, AT7519 prevents the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II (RNAP II), a key step for the initiation and elongation phases of transcription.<sup>[1][4]</sup> This leads to a global down-regulation of transcription, with a particularly pronounced effect on the expression of short-lived anti-apoptotic proteins, such as Mcl-1, thereby promoting programmed cell death in cancer cells.<sup>[1][5]</sup>

# Data Presentation: Inhibitory Activity of AT7519 Mesylate

AT7519 mesylate exhibits potent inhibitory activity against a range of cyclin-dependent kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) values of AT7519 against various CDKs, providing a quantitative basis for its biological activity.

| Target Kinase  | IC50 (nM)    | Ki (nM)      | Reference |
|----------------|--------------|--------------|-----------|
| CDK1/cyclin B  | 210          | 38           | [3][6]    |
| CDK2/cyclin A  | 47           | Not Reported | [3][7]    |
| CDK2/cyclin E  | Not Reported | Not Reported |           |
| CDK3/cyclin E  | >1000        | Not Reported |           |
| CDK4/cyclin D1 | 100          | Not Reported | [3][7]    |
| CDK5/p25       | 13           | Not Reported | [7]       |
| CDK6/cyclin D3 | 170          | Not Reported | [7]       |
| CDK7/cyclin H  | >1000        | Not Reported |           |
| CDK9/cyclin T1 | <10          | Not Reported | [7]       |

## Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the Graphviz DOT language, adhering to the specified design constraints.





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [aacrjournals.org](http://aacrjournals.org) [aacrjournals.org]
- 2. [academic.oup.com](http://academic.oup.com) [academic.oup.com]
- 3. [aacrjournals.org](http://aacrjournals.org) [aacrjournals.org]
- 4. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3 $\beta$  ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AT7519, a cyclin-dependent kinase inhibitor, exerts its effects by transcriptional inhibition in leukemia cell lines and patient samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [selleckchem.com](http://selleckchem.com) [selleckchem.com]
- 7. [medchemexpress.com](http://medchemexpress.com) [medchemexpress.com]
- To cite this document: BenchChem. [AT7519 Mesylate: A Potent Cyclin-Dependent Kinase Inhibitor Targeting Transcriptional Machinery]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1666107#role-of-at7519-mesylate-in-inhibiting-transcription>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)